The table below consolidates the core identifiable data for Aprofene from the search results.
| Aspect | Details |
|---|---|
| HMDB ID | HMDB0248535 [1] |
| Status in Human Blood | Detected but Not Quantified (part of the human exposome) [1] [2] |
| Common Name | This compound (also known as Aprophen, Aprofen) [1] [3] |
| Chemical Formula | C21H27NO2 [1] |
| Average Molecular Weight | 325.452 g/mol [1] |
| CAS Registry Number | 3563-01-7 [3] |
| IUPAC Name | 2-(diethylamino)ethyl 2,2-diphenylpropanoate [1] |
| SMILES | CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C1=CC=CC=C1 [1] |
| InChI Key | DIDYGLSKVUKRRP-UHFFFAOYSA-N [1] |
| Class | Diphenylmethanes [1] |
| Reported Bioactivity | Antagonist of muscarinic and nicotinic acetylcholine receptors [3] |
| Potential Therapeutic Uses | Peptic ulcers, endarteritis, cholecystitis, spastic colitis [3] |
Since detailed protocols for studying this compound were not found, the following workflows are proposed based on general metabolomic and pharmacological research practices. You can adapt these frameworks to investigate this compound's properties.
This diagram outlines a potential pathway for identifying and detecting this compound in biospecimens like blood, based on its documented status as part of the human exposome [1] [2].
This workflow suggests using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive detection, with subsequent data matching against major metabolomic databases for confirmation [1] [5] [4].
Given this compound's reported activity as a cholinergic antagonist [3], this diagram proposes a pathway for elucidating its cellular mechanism of action.
This investigative pathway involves cell-based assays to confirm this compound's interaction with muscarinic/nicotinic receptors and downstream consequences. Techniques can include Western blotting to analyze signaling proteins like those in the MAPK pathway [7], RNA-Seq for transcriptomic profiling [7], and ELISA to measure cytokine production [8].
The information available is a starting point. For a comprehensive whitepaper, you will need to delve deeper:
The exposome is defined as the integrated compilation of all environmental, chemical, biological, and psychosocial influences that impact an individual's biology throughout their life course [1]. It is a critical complement to genomic data for understanding disease etiology.
Research indicates that environmental determinants can contribute to 70–90% of the attributable risk in chronic diseases like cardiovascular disease and certain cancers, rivaling or exceeding the proportion explained by inherited genetics [2]. A recent analysis of nearly 500,000 UK Biobank participants found that environmental factors accounted for 17% of the variation in risk for premature mortality, compared to less than 2% from genetic predisposition alone [2]. This underscores the importance of exposomics for precision prevention and public health.
Studying a compound's role in the exposome requires a systems-level approach that integrates external exposure with internal biological response. The workflow moves from exposure characterization to mechanistic understanding.
The diagram below outlines the core conceptual framework for an exposome study, which can be adapted for researching specific compounds like Aprofene.
Exposome study framework integrating external and internal factors with multi-omics data.
The following tables summarize the key technological and analytical methods used in modern exposomics research, which form the basis for constructing a compound-specific investigation.
Table 1: Core Technologies for Exposome Measurement
| Technology | Application in Exposomics | Key Advantage |
|---|---|---|
| High-Resolution Mass Spectrometry [1] [2] | Measurement of hundreds of chemicals in biological samples (blood, tissue, tumor). | Unbiased, broad-spectrum chemical analysis. |
| Wearable Sensors & PEM* [2] | Individual-level, real-time monitoring of external exposures (e.g., air pollutants, noise). | Provides high-resolution spatial and temporal exposure data. |
| Geo-referencing & Satellite Imaging [1] [2] | Contextual data on the external environment (e.g., land use, proximity to pollution sources). | Allows for large-scale, population-level exposure assessment. |
| Multi-omics Platforms (Proteomics, Metabolomics, Transcriptomics) [2] | Profiling molecular changes in biological samples to capture internal biological response. | Identifies biomarkers of effect and elucidates mechanistic pathways. |
| Artificial Intelligence & Machine Learning [1] | Integration and analysis of complex, high-dimensional datasets from various sources. | Discovers complex, non-linear patterns and exposure-disease relationships. |
PEM: Personal Exposure Monitoring [2]
Table 2: Core Analytical and Study Designs
| Method | Description | Purpose |
|---|---|---|
| Exposome-Wide Association Study (EWAS) [2] | An agnostic, hypothesis-generating approach that statistically tests for associations between a wide array of exposures and health outcomes. | To identify novel and unsuspected environmental risk factors for disease. |
| Physiology-Based Biokinetic (PBBK) Modeling [2] | Computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds within the body. | To understand inter-individual variability in internal dose from the same external exposure. |
| Gene-Environment (GxE) Interaction Analysis [2] | Statistical methods to investigate how genetic variants and environmental factors jointly influence disease risk. | To identify sub-populations that are genetically susceptible to specific environmental exposures. |
| Pathway & Network Analysis [3] [2] | Using curated knowledge bases (e.g., Reactome) to interpret omics data in the context of biological pathways and functional interaction networks. | To move from association to mechanism by understanding how exposures disrupt biological systems. |
Based on the exposomics framework, here is a detailed experimental protocol that can be tailored for the study of this compound.
A four-phase experimental protocol for compound-specific exposome research.
Phase 1: Exposure Assessment & Biomarker Discovery
Phase 2: Mechanistic Profiling & Multi-Omics
Phase 3: Data Integration & Functional Validation
Phase 4: Translation & Biomarker Evaluation
The DOT language in Graphviz is excellent for generating clear, reproducible diagrams for scientific workflows and relationships. The scripts in this guide adhere to your formatting specifications. For more complex visualizations like signaling pathways, you may need to use advanced techniques such as invisible nodes and splines=false to achieve right-angled edges, though this can increase script complexity [4]. For specialized diagrams like sequence charts, tools like PlantUML or Mscgen might offer more semantic syntax [5].
The research identifies a series of new chiral diphenylmethane derivatives as potent dual PPARα/γ partial agonists [1]. These compounds exhibit a unique combination of anti-proliferative effects and a strong activation of mitochondrial functions.
The table below summarizes the core activities and proposed mechanisms for the most active compounds, (R)-1, (S)-1, and the racemic mixture (R,S)-2 [1] [2]:
| Compound | PPARα/γ Activity | Anti-Proliferative Activity | Key Proposed Mechanisms |
|---|
| (R)-1 & (S)-1 | Potent dual partial agonists | Inhibits colorectal cancer cell proliferation | • Activates mitochondrial biogenesis • Upregulates CAC & CPT1 genes • (S)-1 partially inhibits Wnt/β-catenin signaling | | (S)-1 | Potent dual partial agonist | More robust anti-proliferative activity | • Partial inhibition of Wnt/β-catenin signaling | | (R,S)-2 | Potent dual partial agonist | Inhibits colorectal cancer cell proliferation | • Activates mitochondrial biogenesis • Upregulates CAC & CPT1 genes |
A notable finding was that both enantiomers of the most active compound (1) showed similar transactivation activity on PPARs. Docking experiments suggested this was due to a lack of stereoselectivity, providing a molecular understanding for their similar partial agonism [1].
The following methodologies are critical for evaluating the biological activities of these diphenylmethane derivatives.
This experiment measures the ability of the compounds to activate PPARα and PPARγ receptors [1].
This protocol assesses the inhibition of cancer cell proliferation [1].
This method quantifies changes in the expression of mitochondrial genes [1].
The following diagrams, created with Graphviz using your specified parameters, illustrate the core mechanisms of action described in the research.
This diagram outlines the dual pathways through which the diphenylmethane derivatives exert their effects.
Diagram 1: The dual mechanistic pathways of diphenylmethane derivatives, showing PPAR activation and Wnt pathway inhibition converging on anti-proliferative effects.
This diagram details the specific mitochondrial processes activated by these compounds.
Diagram 2: The cascade of mitochondrial gene activation and biogenesis induced by PPARα activation.
The identified diphenylmethane derivatives represent a promising scaffold for developing new therapeutics. Their unique combination of metabolic activation (via PPARs) and anti-proliferative activity suggests potential in areas like insulin resistance and cancer, particularly colorectal cancer [1]. The strong mitochondrial biogenesis activity is highlighted as a potential therapeutic target for treating insulin resistance [1].
It is important to note that the provided search results did not contain specific information on a compound named "Aprofene." This guide is therefore structured entirely around the highly relevant research on "new chiral diphenylmethane derivatives" that function as dual PPARα/γ agonists.
The table below summarizes the key identified information for this compound:
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| Chemical Structure | |
| Molecular Formula | C₂₁H₂₇NO₂ [2] |
| Molecular Weight | 325.44 g/mol [2] |
| CAS Registry Number | 3563-01-7 [2] |
| Known Biological Activity | Antimuscarinic inhibitor; used for research of the central nervous system [2] |
| Storage | Store under recommended conditions in the Certificate of Analysis (typically provided by the supplier) [2] |
Given the absence of explicit published methods, the following workflow outlines a systematic approach to develop synthesis and purification protocols for this compound.
This initial phase involves gathering all possible indirect information.
Based on your research, propose and test a synthetic route.
This is an iterative process of running reactions and refining conditions.
The table below summarizes the basic chemical information available for Aprophen, which is essential for developing an analytical method [1].
| Property | Description |
|---|---|
| IUPAC Name | Aprophen (Aprofene) |
| Chemical Abstracts Service (CAS) No. | 3563-01-7 |
| Molecular Formula | C({21})H({27})NO(_{2}) |
| Molecular Weight | 325.44 g/mol |
| SMILES Notation | CC(C1=CC=CC=C1)(C(OCCN(CC)CC)=O)C2=CC=CC=C2 |
| Biological Activity | Antimuscarinic inhibitor; used for research of the central nervous system. |
| Legal Status (Note) | A controlled substance in some territories. |
As no direct literature exists for Aprophen, the following section outlines potential analytical strategies. These protocols are inferred and adapted from methods used for structurally or functionally related compounds, such as tropane alkaloids (e.g., atropine, scopolamine) and other central nervous system agents [2] [3].
A fundamental LLE protocol can be a starting point for isolating Aprophen from biological matrices like plasma or serum [4].
LC-MS/MS is the gold standard for sensitive and specific quantification of small molecules in complex matrices. The following workflow and parameters are proposed based on standard practices [4] [5].
Diagram 1: LC-MS/MS analysis involves separating the sample, ionizing the analyte, selecting a specific precursor ion, generating fragment ions, and detecting the resulting product ions.
Any developed method must be rigorously validated. The key parameters to evaluate are summarized below [4] [6].
| Validation Parameter | Experimental Procedure & Target Criteria |
|---|---|
| Linearity & Range | Analyze a minimum of 6 non-zero calibrators. A correlation coefficient (r) of ≥ 0.99 is typically required. |
| Lower Limit of Quantification (LLOQ) | The lowest standard with signal-to-noise >10 and accuracy/precision within ±20%. |
| Accuracy & Precision | Assess using QC samples at low, medium, and high concentrations. Intra- and inter-day accuracy and precision should be within ±15% (±20% at LLOQ). |
| Extraction Recovery | Compare analyte response from pre-spiked samples vs. post-extraction spiked samples. Recovery should be consistent and precise. |
| Matrix Effect | Compare analyte response in post-extraction spiked samples vs. pure solution. The matrix factor should be close to 1, indicating minimal ion suppression/enhancement. |
Given the lack of established methods, your work would be pioneering. Here is a logical pathway to establish a validated protocol, from foundational research to full application.
Diagram 2: A sequential workflow for developing a new analytical method, from initial research to practical application.
The following method is proposed based on general principles of reversed-phase HPLC for pharmaceutical analysis and analogous methods for structurally similar compounds [2] [3]. This serves as a starting point for development and optimization.
Table 1: Proposed HPLC Instrumental Parameters
| Parameter | Specification |
|---|---|
| HPLC Type | Reversed-Phase (RP-HPLC) |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) [3] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) [3] |
| Detection | Diode Array Detector (DAD) |
| Detection Wavelength | To be determined empirically (consult UV spectrum) |
| Flow Rate | 1.0 mL/min [2] |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
Table 2: Method Development & Optimization Guide
| Factor | Optimization Goal | Suggested Approach |
|---|---|---|
| Mobile Phase pH | Control ionization for peak shape. | Phosphate or formate buffers (pH 2.5-3.5) are common in RP-HPLC [3]. |
| Organic Modifier | Adjust retention and selectivity. | Test different ratios of Acetonitrile and Methanol (e.g., from 50:50 to 80:20 organic:aqueous) [2]. |
| Gradient vs. Isocratic | Achieve optimal resolution and speed. | Start with a scouting gradient (e.g., 20% to 80% organic in 15 min), then transition to isocratic conditions matching the elution profile [2]. |
Once the initial conditions are set, the method must be validated according to International Council for Harmonisation (ICH) guidelines. The following protocol outlines the key experiments [2].
Table 3: Method Validation Characteristics and Acceptance Criteria
| Validation Characteristic | Protocol & Evaluation |
|---|---|
| Specificity | Verify no interference from excipients or degradation products. Inject placebo and stressed samples (acid/base, oxidative, thermal) [3]. |
| Linearity & Range | Prepare at least 5 concentrations (e.g., 50-150% of target). Calculate correlation coefficient (r), which should be >0.999 [2] [3]. |
| Accuracy (Recovery) | Spike known amounts into placebo. Mean recovery should be 98-102% [2]. |
| Precision | Repeatability: 6 injections at 100% concentration; RSD < 1.0%. Intermediate Precision: Different day/analyst; RSD < 2.0% [2] [3]. |
| Robustness | Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic ratio ±2%). System suitability criteria must still be met [2]. |
| Solution Stability | Monitor standard and sample solutions over 24-48 hours at room temperature and refrigerated. |
The experimental workflow for developing and validating this method can be visualized as follows:
This document provides a comprehensive framework for the analysis of this compound by HPLC. The proposed method and detailed validation protocol are designed to be adapted and refined in the laboratory. Success will depend on systematic optimization and rigorous validation specific to your instrument, column, and sample matrix.
Aporphine alkaloids represent a significant class of naturally occurring compounds that have garnered substantial interest in pharmaceutical research due to their diverse biological activities. Recent investigations have highlighted their potential as therapeutic agents, particularly in the realm of immunology and inflammation. Among these compounds, Taspine, an aporphine alkaloid found in various plant species including those from the Berberidaceae family, has emerged as a promising candidate for drug development. Traditionally used in Chinese medicine for treating injuries and rheumatism, Taspine's modern pharmacological significance was revealed through systematic screening of natural product libraries, where it demonstrated potent Toll-like receptor 2 (TLR2) inhibitory activity [1].
The discovery of Taspine's TLR2 antagonism prompted extensive structure-activity relationship (SAR) studies, leading to the development of SMU-Y6, a synthetic derivative with enhanced pharmacological properties. Compared to its parent compound, SMU-Y6 exhibits superior TLR2 inhibition, improved water solubility, and reduced cytotoxicity, making it a more viable candidate for therapeutic development [1]. These advances position aporphine alkaloids as valuable chemical scaffolds for developing treatments against inflammatory and autoimmune diseases, with in vitro assays playing a pivotal role in characterizing their biological activities and mechanisms of action.
In vitro assays have been instrumental in characterizing the biological activities of aporphine alkaloids, particularly their anti-inflammatory properties through TLR2 inhibition. The following table summarizes the key quantitative findings from these investigations:
Table 1: Key In Vitro Assay Applications and Quantitative Data for Aporphine Alkaloids
| Assay Type | Compound Tested | Key Parameters Measured | Results | Significance |
|---|---|---|---|---|
| TLR2 Inhibition Screening | Taspine | IC50 against TLR2 activation | Significant TLR2 inhibition | Identified from 2100 natural products as top candidate [1] |
| TLR2 Binding Affinity | SMU-Y6 | Dissociation constant (Kd) | Kd = 0.18 μmol/L | High binding affinity to TLR2 protein [1] |
| Cytotoxicity Assessment | Taspine derivatives | Cell viability metrics | Reduced toxicity vs. parent compound | Improved therapeutic window [1] |
| Cytokine Profiling | SMU-Y6 | Inflammatory cytokine release | Significant reduction in TNF-α, IL-6 | Confirmed anti-inflammatory efficacy [1] |
| SAR Analysis | Multiple derivatives | TLR2 inhibitory activity | SMU-Y6 identified as optimal structure | Six-membered cyclic aliphatic amines enhance activity [1] |
| Selectivity Profiling | SMU-Y6 | Specificity for TLR2 over other TLRs | Selective TLR2 inhibition | Minimal off-target effects [1] |
The quantitative data derived from these assays provides crucial insights into the pharmacological profile of aporphine alkaloids. The high binding affinity of SMU-Y6 to TLR2 (Kd = 0.18 μmol/L) particularly highlights its potential as a specific molecular probe and therapeutic candidate for inflammatory conditions driven by aberrant TLR2 activation [1]. Furthermore, the successful optimization of the Taspine scaffold to generate SMU-Y6 with reduced cytotoxicity demonstrates the value of systematic SAR studies in natural product-based drug discovery.
The TLR2 inhibition assay is fundamental for evaluating the anti-inflammatory potential of aporphine alkaloids. This protocol utilizes HEK-Blue hTLR2 cells, which are specifically engineered to express human TLR2 and contain an inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene that responds to TLR2 activation [1].
Materials Required:
Procedure:
Troubleshooting Tips:
Determining cell viability and cytotoxicity is crucial for evaluating the safety profile of aporphine alkaloids. Among various available methods, the MTT assay provides a reliable, colorimetric approach for assessing metabolic activity as an indicator of cell health [2].
Materials Required:
Procedure:
Alternative Methods:
The mechanistic understanding of how aporphine alkaloids exert their anti-inflammatory effects is crucial for their development as therapeutic agents. Research on SMU-Y6, the optimized Taspine derivative, has revealed its specific action on the TLR2/MyD88 signaling axis, a key pathway in innate immune responses [1].
Diagram: SMU-Y6 Inhibition of TLR2-Mediated Signaling Pathway
Diagram Title: SMU-Y6 Inhibition of TLR2 Signaling
As illustrated in the diagram, SMU-Y6 specifically targets the TLR2 receptor, preventing its interaction with downstream adaptor proteins. Mechanistic studies have demonstrated that SMU-Y6 binds directly to TLR2 with high affinity (Kd = 0.18 μmol/L), thereby interfering with the formation of the TLR2/MyD88 complex [1]. This disruption subsequently leads to the inhibition of two major pro-inflammatory signaling cascades: the NF-κB pathway and the MAPK pathway (including JNK, p38, and ERK). The concerted inhibition of these pathways results in reduced translocation of transcription factors to the nucleus, ultimately diminishing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β [1].
Furthermore, SMU-Y6 has been shown to influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype toward the anti-inflammatory M2 phenotype. This effect, combined with the inhibition of neutrophil infiltration at inflammation sites, contributes to the compound's potent anti-inflammatory activity observed in both cellular and animal models of acute inflammation [1]. The comprehensive mechanistic data gathered through these in vitro approaches provides a solid foundation for understanding how aporphine alkaloids mediate their therapeutic effects at the molecular level.
For cytotoxicity assessments, TC50 values (toxic concentration 50%) should be calculated from dose-response curves. The therapeutic index for aporphine alkaloids can be estimated by comparing TC50 values from viability assays with IC50 values from efficacy assays. A high therapeutic index indicates a wider safety margin, which was successfully demonstrated with SMU-Y6 compared to its parent compound Taspine [1].
When interpreting results from multiple assay formats, consider the following aspects:
Statistical analysis should include appropriate replicates (typically n ≥ 3), with data presented as mean ± standard deviation. Significance testing between treatment groups should be performed using ANOVA with post-hoc tests, with p-values < 0.05 considered statistically significant [2] [1].
Aporphine alkaloids, particularly Taspine and its optimized derivative SMU-Y6, represent promising candidates for the development of novel anti-inflammatory therapies targeting TLR2 signaling. The application of robust in vitro assays has been instrumental in characterizing their biological activities, mechanisms of action, and therapeutic potential. The protocols outlined in this document provide standardized methods for evaluating TLR2 inhibition, cytotoxicity, and mechanistic aspects of aporphine alkaloids, enabling researchers to generate reliable, reproducible data that can guide further drug development efforts. As research in this field advances, these assay systems will continue to play a vital role in optimizing aporphine-based compounds for potential clinical application in inflammatory and autoimmune disorders.
Given the lack of direct data on Aprofene, the standard approach in drug development is to use established, general methodologies for in vitro metabolism studies. The following workflow outlines the core process you would typically follow.
To build a research plan, you can focus on these key methodological pillars, which are well-established for novel compounds:
The table below summarizes a generic protocol based on common practices in the field.
| Parameter | Typical Setup Details |
|---|---|
| Incubation System | Human Liver Microsomes (e.g., 0.1-1 mg protein/mL) in a suitable buffer (e.g., 50-100 mM phosphate buffer, pH 7.4) [2]. |
| Co-factor | NADPH-generating system or 1 mM NADPH to initiate the reaction [1] [2]. |
| Test Compound | This compound (substrate concentration to be determined by solubility and planned kinetics, e.g., 1-10 µM). |
| Incubation | Pre-incubation for 5 min, reaction initiated with NADPH, run for a predetermined linear time (e.g., 10-60 min) at 37°C [2]. |
| Termination & Analysis | Stop with acetonitrile; analyze supernatant by LC-MS/MS [4]. |
To move forward with this compound, you would need to establish your own experimental data. The following pathway, building on the workflow above, details the logical steps for a comprehensive metabolism study.
This protocol is ideal for detecting protein expression and localization in structurally intact tissues, such as Precision-Cut Lung Slices (PCLSs), and can be adapted for various other sample types [1].
The diagram below outlines the key steps for immunofluorescent staining of tissue samples.
Sample Preparation and Fixation
Permeabilization and Blocking
Antibody Incubation
Mounting and Imaging
This protocol is optimized for analyzing protein expression at a single-cell level within a mixed population [2].
The following chart illustrates the process for staining cells that will be analyzed by flow cytometry.
Western blotting is a fundamental technique for detecting specific proteins in complex mixtures based on molecular weight [3] [4].
The core workflow for a standard western blot using chemiluminescent detection is shown below.
Table 1: Recommended Antibody Dilutions for Chemiluminescent Western Blotting [4]
| Chemiluminescent Substrate | Primary Antibody Dilution | Secondary Antibody Dilution |
|---|---|---|
| Standard ECL (e.g., Pierce ECL) | 1:1,000 (0.2–10 µg/mL) | 1:1,000 - 1:15,000 (0.07–1.0 µg/mL) |
| Medium Sensitivity (e.g., West Pico Plus) | 1:1,000 (0.2–1.0 µg/mL) | 1:20,000 - 1:100,000 (10–50 ng/mL) |
| High Sensitivity (e.g., West Femto) | 1:5,000 (0.01–0.2 µg/mL) | 1:100,000 - 1:500,000 (2–10 ng/mL) |
When applying these protocols to a new compound like "Aprofene," several factors require careful optimization:
I hope these adaptable protocol frameworks provide a solid foundation for your research. If you can provide more details about the nature of this compound or its intended target, I may be able to help you refine these approaches further.
Aporphine alkaloids are a class of natural products with demonstrated pharmacological properties. Recent studies highlight the potential of specific aporphine and isoquinoline derivatives as cytotoxic agents against aggressive cancers like Glioblastoma (GBM) [1].
Key Findings from Recent Research:
Table 1: Cytotoxicity Profile of Aporphine Derivatives A5 and C1 Table showing the 50% inhibitory concentration (IC50) values after a 48-hour treatment, as reported in [1].
| Cell Line / Type | A5 IC50 (μM) | C1 IC50 (μM) | Apomorphine (APO) IC50 (μM) |
|---|---|---|---|
| T98G (GBM cell line) | 23.26 | 16.91 | Not Reported |
| A172 (GBM cell line) | 25.74 | 21.45 | Not Reported |
| U3017MG (Patient-derived GBM) | 48.36 | 30.97 | 20.51 |
| U3031MG (Patient-derived GBM) | 39.58 | 21.56 | 28.02 |
| HEK293T (Non-tumorigenic) | 63.51 | 68.63 | Not Reported |
Table 2: Analysis of Apoptotic Markers Post-Treatment Summary of key apoptotic pathway markers modulated in GBM cells (U3017MG, U3031MG) after 24-48 hour treatment with A5 or C1 (30 μM), adapted from [1].
| Assay / Marker | Observation after A5/C1 Treatment | Biological Implication |
|---|---|---|
| Cytochrome C Oxidase Activity | Significantly Increased | Initiation of the intrinsic apoptotic pathway |
| Cleaved Caspase-3 | Detected via immunoblotting | Execution phase of apoptosis is activated |
| BCL2L11 (BIM) mRNA | Significantly Upregulated | Promotion of mitochondrial outer membrane permeabilization |
| BECN1 (Beclin-1) mRNA | Significantly Upregulated | Potential involvement of autophagy |
| BAX mRNA | Significantly Upregulated (A5 only) | Enhanced pro-apoptotic signaling |
This protocol outlines the methodology for treating glioblastoma cells with aporphine derivatives, based on the procedures described in [1]. It assumes a foundational knowledge of standard mammalian cell culture techniques [2] [3].
The following diagrams illustrate the key experimental workflow and the proposed mechanism of action for aporphine derivatives in GBM cells.
Diagram 1: A high-level overview of the key steps involved in treating cells with aporphine derivatives for cytotoxic evaluation.
Diagram 2: The proposed molecular mechanism of A5 and C1, involving induction of the intrinsic apoptotic pathway and modulation of drug resistance and stemness properties.
Q1: What are the fundamental solubility challenges with (R)-profens like (R)-ibuprofen? (R)-profens, the enantiomers of common NSAIDs, are poorly water-soluble drugs. The core issue lies in their physicochemical properties. For instance, ibuprofen has an intrinsic solubility of approximately 0.06 mg/mL and a pKa of about 4.4 [1]. This means it exists mainly in its unionized, poorly soluble form in the acidic environment of the stomach, making dissolution a major rate-limiting step for oral absorption [1] [2].
Q2: Why is enhancing the solubility of (R)-profens particularly important? While traditionally considered inactive, recent research reveals that (R)-profens are potent, substrate-selective inhibitors of endocannabinoid oxygenation by COX-2 [3]. Enhancing their solubility and bioavailability is therefore crucial for developing novel therapeutics that can maintain endocannabinoid tone, offering potential for treating conditions like neuropathic pain without the typical COX-inhibitory side effects [3].
The table below summarizes the most effective techniques for improving the solubility and bioavailability of poorly water-soluble drugs like Aprofen [4] [2].
| Technique | Mechanism of Action | Key Advantage(s) | Reported Solubility Enhancement |
|---|---|---|---|
| Solid Dispersions [2] | Dispersion of drug in hydrophilic matrix; creates amorphous form with high porosity & wettability. | Significantly increases dissolution rate & oral absorption. | General strategy for BCS Class II/IV drugs; can improve bioavailability by >100%. |
| Layered Double Hydroxides (LDHs) [5] | Intercalation of drug into inorganic lamellar structure; dissolves in acid to release drug. | Protects drug, enhances stability, and provides a high loading capacity. | Increased solubility of Phenytoin by 6.57x (in HCl) and 10.5x (in pH 6.8 buffer). |
| Deep Eutectic Solvents (DES) [6] | Hydrogen bonding with drug molecule; acts as a "green" solubilizing vehicle. | Low toxicity, simple synthesis, and can enhance intestinal permeability. | Increased solubility of Ibuprofen by several hundred-fold while maintaining stability. |
| Nanocrystals/Nanosuspension [2] | Reduction of particle size to sub-micron range, drastically increasing surface area. | Applicable for various administration routes (oral, parenteral, pulmonary). | A proven candidate for effective delivery of poor water-soluble drugs. |
| Supercritical Fluid (SCF) Process [2] | Use of supercritical CO₂ to create solvent-free, micronized particles. | Avoids organic solvent residues and can control particle formation. | Used to prepare solid dispersions (e.g., Carbamazepine in PEG 4000) with extended dissolution. |
| Salt Formation [2] | Conversion to a salt (e.g., sodium salt) which has higher solubility in aqueous media. | A classic and well-established methodology. | Sodium salts of weak acids dissolve more rapidly than the parent compound. |
| Particle Size Reduction [2] | Increasing the surface area available for dissolution through milling. | Simple concept and widely used. | Thermodynamically unstable and can lead to re-agglomeration or recrystallization. |
This is a widely used method to create amorphous solid dispersions [2].
This protocol, adapted from a study on Phenytoin, uses a solvent technique for intercalation [5].
DESs are a promising green strategy to boost solubility and permeability [6].
The following diagram outlines a logical workflow for selecting and evaluating solubility enhancement strategies.
Q1: What are the primary environmental factors that can cause drug degradation during storage? Several environmental factors can compromise drug stability. The key ones include:
Q2: How can I systematically study the degradation kinetics of a drug? Degradation kinetics help determine the shelf life and are studied by stressing the drug under various conditions and monitoring its concentration over time [7]. The data is then fitted to kinetic models.
The table below summarizes the fundamental kinetic models used in such analyses [7]:
| Order of Reaction | Rate Law | Half-Life (t₁/₂) Formula | Shelf-Life (t₉₀) Formula | Common Examples |
|---|---|---|---|---|
| Zero-Order | -d[A]/dt = k₀ | [A]₀ / (2k₀) | [A]₀ / (10k₀) | Diclofenac (under specific conditions), some solid dosage forms [7]. |
| First-Order | -d[A]/dt = k₁[A] | 0.693 / k₁ | 0.105 / k₁ | Imidapril hydrochloride, meropenem [7]. |
| Pseudo-First-Order | -d[A]/dt = k'[A] | 0.693 / k' | 0.105 / k' | Common in suspensions or when one reactant is in excess [7]. |
The following workflow outlines a systematic strategy for conducting a forced degradation study, from planning to analysis [7] [4]:
Q3: What are the standard storage conditions for stability testing as per ICH guidelines? The International Council for Harmonisation (ICH) provides standardized conditions for stability testing to support product registration. The selection depends on the climatic zone where the drug will be marketed [5].
The table below outlines the standard ICH storage conditions for stability studies:
| Study Type | Storage Condition | Purpose | Typical Minimum Duration |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | To establish the shelf life under recommended storage conditions [5]. | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | To bridge data when significant change occurs at accelerated conditions [5]. | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To assess the rate of degradation and predict potential issues [5]. | 6 months |
| Refrigerated | 5°C ± 3°C | For products requiring cold storage [5]. | 12 months |
| Frozen | –20°C ± 5°C | For highly sensitive products like some biologics [5]. | 12 months |
Problem: Unexpected degradation of a drug solution during storage. This is a common issue where the potency of a drug solution drops faster than anticipated.
Investigation Protocol:
Problem: Low recovery of a solid drug substance after long-term storage. A decrease in the potency of a solid API can be due to chemical or physical instability.
Investigation Protocol:
The table below outlines common issues and solutions that are applicable to many synthesis optimization challenges, including potential ones in Aprofene production.
| Problem Area | Specific Issue | Potential Cause | Suggested Solution |
|---|---|---|---|
| Reaction Parameters | Low Conversion | Suboptimal temperature, time, or mixing [1] | Precisely control temperature and use flow reactors for superior heat/mass transfer [1]. |
| Impurity Formation | Side reactions due to poor parameter control [1] | Implement continuous flow systems for enhanced parameter control (stoichiometry, time, temp) [2] [1]. | |
| Technique & Workup | Product Loss | Inefficient extraction, purification, or transfer steps | Recover product by using miniaturized continuous liquid-liquid extraction columns [1]. |
| Clogging in Flow | Solid accumulation/agglomeration in flow reactors [1] | Integrate ultrasonic probes to break up particles and prevent clogging [1]. | |
| Sensitivity & Handling | Unstable Intermediates | Reactive species degrading in batch processes [1] | Generate and consume unstable intermediates in situ in a continuous flow system [1]. |
Here are detailed methodologies for two key approaches to improve synthesis yield.
This protocol is based on general advantages of flow chemistry [1].
This is a specific example of how flow chemistry solved problems in synthesizing an ibuprofen intermediate, which is a common step in profene drug synthesis [2].
Q1: Why should I consider continuous flow over traditional batch methods for scaling up my synthesis? Continuous flow reactors offer superior control over critical reaction parameters like temperature, mixing, and residence time. This leads to higher yields, better purity, and inherent safety when handling hazardous or unstable intermediates. They also make it easier to telescope multiple steps together, reducing overall waste and processing time [1].
Q2: My reaction involves solids, which I've heard can clog flow reactors. How can I overcome this? Solid handling is a known challenge in flow chemistry, but it can be managed. Effective strategies include:
Q3: What are the key equipment considerations for setting up a flow chemistry process? Key components include:
The following diagram visualizes the decision-making process for improving synthesis yield, incorporating strategies like flow chemistry.
For any analytical method used in drug development, compliance with regulatory guidelines is mandatory. The current global standards are defined by the International Council for Harmonisation (ICH), specifically the guidelines ICH Q2(R2) on validation and ICH Q14 on analytical procedure development [1]. The U.S. Food and Drug Administration (FDA) adopts these ICH guidelines [1].
The core of method validation is demonstrating that your analytical procedure is suitable for its intended use by assessing key performance characteristics [1] [2] [3]. The parameters you need to validate depend on the type of analytical procedure.
The table below summarizes the data requirements for the most common categories of analytical tests [3]:
| Validation Parameter | Category I: Assay | Category II: Impurities | Category III: Performance Tests | Category IV: Identification |
|---|---|---|---|---|
| Quantitation of major components | Quantitation & limit tests | (e.g., dissolution) | ||
| Accuracy | Yes | Yes | Yes | No |
| Precision | ||||
| - Repeatability | Yes | Yes | Yes | No |
| - Intermediate Precision | Yes | Yes | Yes | No |
| Specificity | Yes | Yes | Yes | Yes |
| Linearity | Yes | Yes | Yes | No |
| Range | Yes | Yes | Yes | No |
| LOD | No | Yes | As needed | No |
| LOQ | No | Yes (for quantitation) | As needed | No |
| Robustness | To be considered | To be considered | To be considered | To be considered |
Here are detailed methodologies for key validation experiments, including acceptance criteria.
Q1: Our method's accuracy fails at the 80% level, but passes at 100% and 120%. What could be wrong?
Q2: How do we handle a change to an existing validated method?
Q3: What is the difference between a compendial (e.g., USP) method verification and a non-compendial (in-house) method validation?
The following diagram illustrates the overall lifecycle of an analytical procedure, from development through validation and routine use, as emphasized by the modern ICH Q2(R2) and Q14 guidelines [1].
The following diagram outlines a logical workflow for designing a robustness study, which is a critical part of the method development and validation process as per ICH Q2(R2) [1]. A robust method ensures reliability during normal use.
The information provided should serve as a solid foundation for your technical support center. Remember that the principles of ICH Q2(R2) and Q14 are designed to be applied in a risk-based manner, meaning you should always tailor your validation and troubleshooting activities to the specific intended use of your Aprofene analytical method [1].
Assay interference occurs when a substance or process artificially alters the true result of an experiment. These interferences are broadly categorized as follows:
| Interference Type | Description | Common Examples |
|---|---|---|
| Chemical Reactivity [1] | Compound chemically reacts with assay reagents or protein residues. | PAINS (Pan-Assay Interference Compounds); covalent modifiers like aldehydes, epoxides [1]. |
| Spectroscopic Interference [2] | Compound affects the assay detection signal. | Light absorption or fluorescence at the detection wavelength; inhibition of reporter enzymes (e.g., luciferase) [2]. |
| Colloidal Aggregation [2] | Compound forms aggregates that non-specifically inhibit proteins. | Small molecules forming 50-1000 nm particles that adsorb and partially denature proteins [2]. |
| Protein/Matrix Interference [3] [4] | Sample components interfere with the assay system. | Paraproteins (monoclonal immunoglobulins); hemolysis, icterus, lipemia (HIL); heterophilic antibodies [3] [4] [5]. |
When you suspect assay interference, follow this logical diagnostic pathway. The process begins with the most common and easily identifiable issues before progressing to more complex investigations.
Before investigating complex interference, rule out common preanalytical errors [5]:
Confirm that the assay itself is performing correctly [5] [6]:
If the above steps are satisfactory, perform specific tests to pinpoint the interference mechanism.
a) Check for PAINS/Reactive Compounds
cbligand.org/PAINS/ or zinc.docking.org) [2].b) Test for Spectroscopic Interference
c) Test for Colloidal Aggregation
d) Test for Protein/Matrix Effects
Based on your findings, apply the appropriate solution and re-run the assay to confirm the result is valid.
Q1: My compound passed PAINS filters. Does that mean it's not an interferent? No. PAINS filters are a useful tool but are not comprehensive. A compound not flagged by these filters can still interfere through other mechanisms like aggregation or spectroscopy. Always use experimental follow-up to confirm [2].
Q2: How prevalent are these interference issues in high-throughput screening (HTS)? They are very common. It is estimated that 1-3% of molecules in screening libraries can form colloidal aggregates, and in some screens, up to 95% of initial "hits" can be artifacts if proper controls are not used [2].
Q3: Can cell-based or phenotypic assays be affected by interference? Yes. Compounds can interfere with cellular membranes, inhibit reporter enzymes (like luciferase), or exhibit general cytotoxicity, leading to misleading results. The same rigorous controls and counter-assays are required [1] [2].
Based on a 1985 study, Aprophen has identified characteristics that can inform handling strategies. The table below summarizes the key findings:
| Property | Description / Value | Implication for Handling |
|---|---|---|
| Enzymatic Activity [1] | Substrate and inhibitor of butyrylcholinesterase and carboxylesterases. | Susceptible to enzymatic degradation; use fresh, purified equipment; consider enzyme inhibitors. |
| Inhibition Constant (Kᵢ) [1] | 3.7 x 10⁻⁷ M | Potent enzyme inhibitor; handling should account for its high biological activity. |
| Catalytic Constant (kcat) [1] | 0.12 min⁻¹ | Relatively poor enzyme substrate, but degradation still occurs. |
For compounds prone to degradation like Aprophen, general stabilization principles from pharmaceutical science can be applied [2]. The core strategy involves identifying degradation triggers and implementing corresponding countermeasures.
The following table details common antioxidants that can be used to prevent oxidative degradation, which may be relevant for Aprophen [2].
| Antioxidant | Typical Use Concentration | Solubility / Typical Use | Key Considerations |
|---|---|---|---|
| Sodium Metabisulfite | 0.1% | Aqueous solutions | More active in acidic pH [2]. |
| Ascorbic Acid | 0.1% | Aqueous solutions | - |
| Butylated Hydroxyanisole (BHA) | 0.001% - 0.1% | Oils, organic solvents | Stable in pH up to 9 [2]. |
| Butylated Hydroxytoluene (BHT) | 0.001% - 0.1% | Oils, organic solvents | - |
| Vitamin E (Tocopherol) | 0.001% - 0.1% | Oils, organic solvents | Often used synergistically with Ascorbyl Palmitate [2]. |
Given the lack of specific data, you may need to systematically determine the optimal storage conditions for Aprophen through experimentation. The following workflow visualizes a proposed stability study plan.
Please be aware of the significant limitations in the available information:
This guide outlines a systematic approach to identify and resolve cross-reactivity issues with small molecule compounds.
| Step | Investigation Focus | Key Actions & Methodologies |
|---|---|---|
| 1 | Confirm the Observation | Verify the effect is immune-mediated (e.g., T-cell or IgE antibody response) versus general off-target toxicity [1] [2]. |
| 2 | Identify the Off-Target | Profile the compound against panels of related proteins (e.g., esterases for Aprofen [3]), kinases, or GPCRs. Use CRISPR to validate target essentiality [4]. |
| 3 | Determine the Structural Basis | Analyze the 3D structure of the compound bound to both intended and unintended targets to identify shared epitopes or binding motifs [1]. |
| 4 | Assess Clinical & Preclinical Relevance | Evaluate if the cross-reactivity leads to adverse effects (e.g., arrhythmias, hypersensitivity) in disease-relevant models [5] [6]. |
The logical workflow for this investigation can be visualized as follows:
Q1: What is the fundamental difference between cross-reactivity and general off-target toxicity? Cross-reactivity specifically refers to the recognition of two or different molecules (e.g., a drug and an endogenous protein) by the same immune components (like IgE antibodies or T-cell receptors) or the binding of a single drug to multiple protein targets due to structural similarity [1] [2]. General off-target toxicity, however, is a broader term for any unintended, often non-immune, adverse effect caused by a drug interacting with a protein other than its primary target [4] [7].
Q2: How can a compound cause an allergic reaction even on first exposure? According to the p-i concept (pharmacological interaction of drugs with immune receptors), a drug can directly and reversibly stimulate T-cells without needing to first bind covalently to a protein. Furthermore, the immune system might already be primed by a cross-reactive substance from a previous encounter. For example, pre-existing IgE antibodies to a similar epitope (like the alpha-gal sugar found in cetuximab) can cause an immediate reaction upon first exposure to the drug [2].
Q3: Our team is divided. Some believe our lead compound's toxicity is due to the primary target, while others suspect an off-target effect. How can we resolve this? A definitive approach is to use CRISPR/Cas9 to create knockout cell lines where the putative primary target protein is completely absent.
Q4: For a compound like Aprofen, which is known to interact with esterases, what is a prudent screening strategy? Given that Aprofen is a substrate and inhibitor of butyrylcholinesterase and carboxylesterases [3], a focused screening strategy is recommended.
The table below summarizes two core experimental protocols cited in the search results for validating a drug's mechanism of action and investigating immune-mediated cross-reactivity.
| Protocol | Goal | Key Steps | Outcome & Interpretation |
|---|
| CRISPR Target Validation [4] | Genetically confirm if a protein is essential for compound efficacy. | 1. Design gRNAs targeting key functional exons. 2. Create knockout clones via co-transduction. 3. Verify ablation with dual-epitope western blot. 4. Treat KO and control cells with the compound. | Lack of potency loss in KO cells indicates the compound works via off-target effects. | | T-Cell Activation Assay (p-i concept) [2] | Investigate immune-mediated cross-reactivity. | 1. Isolate T-cells from sensitized donors. 2. Co-culture with APCs and the drug. 3. Measure T-cell activation (e.g., proliferation, cytokine release). | T-cell activation without prior covalent binding to proteins suggests a p-i mechanism for hypersensitivity. |
The table below summarizes two advanced nanomaterial strategies that can significantly boost the sensitivity of detection methods, which could be adapted for various compounds.
| Material | Enhancement Mechanism | Reported Performance | Key Applications |
|---|
| Graphene Oxide (GO) [1] | High oxygen functional groups (hydroxyl, carboxylic acids, epoxy) provide catalytic sites for oxidation reactions. | Wide linear range: 10 µM–1 mM High sensitivity: 0.60 µAµM⁻¹cm⁻² High selectivity and anti-interference capacity [1] | Electrochemical sensing of pharmaceutical drugs (e.g., Naproxen) [1]. | | Monolayer Graphene (for SPR) [2] | Enhances the local electromagnetic field and biomolecular interactions on Surface Plasmon Resonance (SPR) sensors. | Signal enhancement of up to 600% compared to gold sensors alone. Enables discrimination between different cell types [2]. | Label-free, real-time detection of biomolecular interactions (e.g., antibody-virus, peptide-cell) [2]. |
This protocol, adapted from a study on naproxen detection, provides a reproducible method for fabricating a high-sensitivity graphene oxide sensor [1]. The process workflow is as follows:
Q: Why is my graphene-based electrochemical sensor showing low sensitivity?
Q: Can these sensitivity enhancement strategies be applied to other analytes beyond the ones studied?
The table below summarizes the chemical structures and in vitro experimental data for several compounds with reported anticancer activity. Please note that direct comparisons are difficult as the compounds were tested against different cancer cell lines.
| Compound Designation | Chemical Core / Key Features | Tested Cancer Cell Line (Type) | Reported IC₅₀ (μM) | Key Proposed Mechanism(s) of Action |
|---|---|---|---|---|
| Compound 5a [1] | Di(het)arylmethane with two 4-hydroxy-6-methyl-2H-pyran-2-one moieties | HuTu-80 (Human Duodenal Adenocarcinoma) | 1.9 μM | Induction of apoptosis; Inhibition of glycolysis [1] |
| Compound 6a [1] | Dibenzoxanthene with triarylphosphonium group | HuTu-80 (Human Duodenal Adenocarcinoma) | 1.7 μM | Induction of apoptosis; Inhibition of glycolysis [1] |
| Compound from [2] | 1,2,4-Triazole-thione derivative | U-87 (Human Glioblastoma) | Information missing (Identified as "most active") | Information missing [2] |
| SMU-Y6 [3] | Synthetic derivative of Taspine (Aporphine Alkaloid) | Not applicable (Target-based activity) | Kd = 0.18 μmol/L (Binding to TLR2 protein) | Inhibition of TLR2/MyD88 complex formation; Blockade of NF-κB and MAPK signaling [3] |
For the leading compounds from the research on di(het)arylmethanes, here is a more detailed breakdown of the experimental procedures and findings [1]:
Based on the information available, the following diagrams illustrate the signaling pathways targeted by the compounds discussed.
Pathway for Diphenylmethane-derived Compounds (5a, 6a)
The lead di(het)arylmethane compounds primarily induce cancer cell death through apoptosis and metabolic inhibition [1].
Pathway for the Aporphine Alkaloid Derivative (SMU-Y6)
The synthetic derivative SMU-Y6, while not a diphenylmethane, provides an example of a well-characterized, target-specific mechanism for comparison. It acts as a potent Toll-like Receptor 2 (TLR2) antagonist [3].
Since direct data on Aprofene is unavailable, here are suggestions for your continued research:
For researchers and scientists, knowing whether to validate or verify an analytical method is a fundamental requirement in drug development. The choice depends on the method's origin and intended use [1] [2].
The table below summarizes the core differences between the two processes based on regulatory guidelines from ICH Q2(R1) and USP <1225> and <1226> [1] [3] [2].
| Comparison Factor | Method Validation | Method Verification |
|---|---|---|
| Objective | Prove the method is fit for its intended purpose [3]. | Confirm the method works in a specific lab under actual conditions of use [1] [4]. |
| When Performed | For new or significantly modified methods [2]. | When adopting an existing validated method for the first time [3]. |
| Regulatory Basis | ICH Q2(R2), USP <1225> [2]. | USP <1226> [2] [4]. |
| Scope | Comprehensive assessment of all relevant performance characteristics [1]. | Targeted assessment of characteristics deemed appropriate for the specific situation [4]. |
The experimental protocols for both validation and verification involve testing a set of defined performance characteristics. The depth of testing required is greater for validation.
For a full method validation, the following parameters are typically assessed with detailed methodologies [1] [3]:
Method verification does not repeat the entire validation. Instead, it focuses on confirming critical attributes to ensure the method functions in the new environment. The exact characteristics tested depend on the method and sample [1] [4].
The following diagram illustrates the decision-making workflow for determining whether method validation or verification is required.
| Aspect | Ibuprofen | Acetaminophen (Paracetamol) |
|---|---|---|
| Primary Use | Analgesic, Anti-inflammatory, Antipyretic [1] | Analgesic, Antipyretic [2] [3] |
| Mechanism of Action | Non-specific inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis [1]. | Selective inhibition of cyclooxygenase in the brain; precise mechanism not fully understood [2]. |
| Human Toxicity (Overdose) | Gastrointestinal effects, metabolic acidosis, acute kidney injury (less common than liver failure from acetaminophen) [1]. | Hepatotoxicity is hallmark; can lead to hepatic necrosis, acute liver failure, and death; most common cause of acute liver failure in U.S. [2] [3]. |
| Toxic Dose (Adult) | Likely > 400 mg/kg (data primarily from animal studies) [1]. | > 7.5-10 g (single ingestion); > 4 g/day (chronic) [2] [3]. |
| Toxic Metabolite | Not specifically identified in search results. | N-acetyl-p-benzoquinone imine (NAPQI). Formed via CYP450 metabolism, depletes glutathione, causes oxidative stress [2] [3]. |
| Environmental Presence | Considered an emerging contaminant; detected in surface water, wastewater, and soil [1] [4]. | Not a primary focus of retrieved environmental studies. |
| Ecological Effects | Cytotoxic, genotoxic, oxidative stress in aquatic organisms; affects growth, reproduction, and behavior [1]. | Toxic to aquatic crustaceans; specific effect concentrations vary [5]. |
The following experimental data and methodologies are reported in the scientific literature for Ibuprofen.
Research on the Bacillus thuringiensis B1(2015b) strain provides quantitative data on Ibuprofen degradation kinetics and toxicity thresholds for the bacteria [4].
| Parameter | Free Strain | Immobilized Strain |
|---|---|---|
| Max. Specific Removal Rate (qmax) | 0.41 mg/L*h | 0.36 mg/L*h |
| Half-Saturation Constant (Ks) | 1.51 mg/L | 0.95 mg/L |
| Effective Concentration (EC50) | 1175 mg/L | 1190 mg/L |
Experimental Protocol: The degradation kinetics were determined by monitoring the concentration of Ibuprofen in culture media over time. The data were then fitted to a kinetic model to calculate qmax (maximum removal rate) and Ks (the concentration at which the removal rate is half of qmax). Toxicity (EC50) was defined as the concentration that reduces the metabolic activity of the bacterial strain by 50% [4].
The metabolic pathway for Ibuprofen degradation by certain bacterial strains has been studied. The following diagram illustrates the key steps.
This pathway shows that biodegradation involves sequential hydroxylation steps, eventually leading to ring cleavage and incorporation into central metabolic pathways [4]. Studies note that some hydroxylated intermediates may be more toxic than the parent Ibuprofen compound [4].
For a rigorous comparison, you can structure an assessment using a established framework. The diagram below outlines key steps, adapted from the National Academies' framework for chemical alternative selection [6].
This framework emphasizes a comparative approach that considers both inherent hazard and potential exposure, moving beyond a focus on toxicity alone [6].
The following table summarizes the key comparative aspects between natural aporphine alkaloids (AAs) and some standard chemotherapy compounds, based on the reviewed literature [1].
| Aspect | Aporphine Alkaloids (AAs) | Standard Chemotherapy (e.g., Taxol, Vinblastine) |
|---|---|---|
| Origin | Mainly Chinese herbs; botanical families (Nymphaeaceae, Ranunculaceae, Annonaceae) [1]. | Natural product origin (e.g., Pacific Yew tree, Rosy Periwinkle) [1]. |
| Chemical Class | Isoquinoline alkaloids [1]. | Diterpene (Taxol) and indole alkaloids (Vinblastine) [1]. |
| Mechanism of Action | Multi-targeted: Perturbs cell cycle, induces programmed cell death, inhibits glycolytic pathway, modulates immune response [1]. | Often single-target: Taxol stabilizes microtubules; Vinblastine inhibits microtubule formation [1]. |
| Toxicity & Side Effects | Generally low toxicity in preclinical studies; some in clinical trials [1]. | Known for significant side effects (e.g., neurotoxicity, bone marrow suppression) [1]. |
| Synergistic Potential | Shows promise in synergistic treatments with metals or other clinical drugs [1]. | Commonly used in combination therapies, but drug resistance can develop [1]. |
| Development Status | Preclinical research and early clinical trials for some members; potential for functional food and clinical apps [1]. | Well-established, FDA-approved drugs used in clinics for decades [1]. |
Aporphine alkaloids exhibit their anticancer effects through multiple cellular pathways, as illustrated below.
The identification of specific aporphine alkaloids from plant extracts, which is a critical first step in their development, relies on advanced analytical techniques. The methodology below is based on a 2022 study that systematically identified 70 aporphine alkaloids [2].
Key Experimental Details [2]:
The following table summarizes the experimentally determined biological activities and selectivity indices for several aporphine-based compounds, as reported in recent studies.
| Compound / Metric | Anti-DENV2 Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Tumor-Specificity (TS) | Key Targets / Pathways |
|---|---|---|---|---|---|
| Polyalongarin A (1) [1] | 2.8 µM | 50.4 µM | ~18.0 (CC₅₀/EC₅₀) | Not Tested | DENV2 NS2B-NS3 protease [1] |
| Polyalongarin B (2) [1] | 6.4 µM | 200 µM | ~31.3 (CC₅₀/EC₅₀) | Not Tested | DENV2 NS2B-NS3 protease [1] |
| Crebanine (CB) [2] | Not Tested | Various (cell-dependent) | Not Explicitly Stated | Not Explicitly Stated | PI3K/Akt pathway; Apoptosis genes [2] |
| 3-Styrylchromone A [3] | Not Tested | Various (cell-dependent) | TSM: 301.0; TSE: 14.4 | Yes (TSM, TSE) | Estrogen-related receptors (predicted) [3] |
| Docetaxel (Control) [3] | Not Tested | Various (cell-dependent) | TSM: 497.0; TSE: 0.7 | Yes (TSM, TSE) | Microtubules [3] |
Here are the methodologies used in the cited studies to generate the data above.
The diagram below outlines a generalized workflow for evaluating the specificity and selectivity of a compound, integrating the common protocols from the search results.
Based on the current search results, here are the main limitations and suggested directions for finding more comprehensive information:
To acquire the detailed experimental protocols and complete mechanistic data you need, I suggest:
PubMed or Google Scholar for research papers that focus specifically on the standard protocols mentioned, such as "MTT assay protocol for cytotoxicity" or "flow cytometry analysis of apoptosis."
Aporphines are a large subclass of isoquinoline alkaloids, which are nitrogen-containing bioactive compounds found in many plants [1] [2]. They possess a characteristic four-ring structure and are present in over 25 families of flowering plants, including Nymphaeaceae (lotus), Ranunculaceae, and Annonaceae [1] [2].
These natural compounds are considered "privileged scaffolds" in drug discovery, meaning their core structure is capable of yielding ligands for multiple types of receptors [2]. Research highlights their diverse pharmacological activities, with investigations extending into treatments for central nervous system (CNS) diseases, cancer, and inflammatory conditions [2] [3].
The table below summarizes the profiles of several significant aporphine alkaloids and a derivative, based on current research.
| Compound Name | Botanical Source (Example) | Key Reported Biological Activities / Receptor Affinity | Research Context & Potential Application |
|---|---|---|---|
| Nantenine | Nandina domestica (Heavenly Bamboo) [2] | Antagonist at 5-HT2A and α1A adrenergic receptors [2]. | Prototype for designing antagonists; studied for its potential to counteract effects of psychoactive substances like MDMA ("Ecstasy") [2]. |
| Roemerine | Nelumbo nucifera (Lotus) [1] | Reported as a dopamine D2 receptor ligand [2]. | Investigated for its neuroactive properties [2]. |
| Taspine | Caulophyllum species [3] | Potent inhibitor of Toll-like Receptor 2 (TLR2) signaling [3]. | A natural product lead; anti-inflammatory properties were identified through screening [3]. |
| SMU-Y6 | Synthetic derivative of Taspine [3] | Highly potent and selective inhibitor of TLR2; disrupts TLR2/MyD88 complex and downstream NF-κB/MAPK signaling [3]. | Optimized derivative with improved activity, solubility, and drug-like properties; shows efficacy in mouse models of acute inflammation [3]. |
| R-(-)-Apomorphine | Semi-synthetic [2] | Potent agonist at dopamine D1 and D2 receptors [2]. | FDA-approved for the treatment of advanced Parkinson's disease [2]. |
| Nuciferine | Nelumbo nucifera (Lotus) [1] | Identified as a D1 and D2 dopamine receptor antagonist in screening assays [2]. | Early research stage for CNS applications [2]. |
| Compounds 8i-8k | Synthetic derivatives [4] | High affinity and selectivity for the 5-HT2A receptor [4]. | Examples of synthetic exploration; p-Bromobenzyl analog 8k reported as a highly selective 5-HT2A ligand [4]. |
The research on the taspine derivative SMU-Y6 provides a detailed example of an aporphine's mechanism of action, which can be visualized in the following pathway.
Diagram Title: SMU-Y6 Inhibition of TLR2 Signaling Pathway
This diagram illustrates the mechanism by which the aporphine derivative SMU-Y6 exerts its anti-inflammatory effects, as identified in one study [3]:
For researchers, the methodologies used in these studies are critical. The following table outlines key experimental approaches from the search results.
| Protocol Category | Key Assays & Models | Example from Research |
|---|---|---|
| Target Identification & Screening | Cell-based reporter assays (e.g., HEK-Blue hTLR2) screening natural product libraries [3]. | Screening of 2,100 natural products identified Taspine as a potent TLR2 inhibitor [3]. |
| Receptor Binding & Functional Assays | Radioligand binding assays; Functional activity assays (e.g., calcium mobilization) [4] [2]. | Evaluation of synthetic aporphine analogs for affinity and functional activity at 5-HT2A and α1A receptors [4] [2]. |
| Mechanistic & Pathway Analysis | Western blot, RNA sequencing, molecular docking, surface plasmon resonance (SPR) [3]. | SMU-Y6 was shown to bind TLR2 with high affinity (Kd = 0.18 μmol/L) and block NF-κB/MAPK signaling [3]. |
| In Vivo Efficacy & Pharmacokinetics | Animal models of disease (e.g., acute paw edema, colitis); Pharmacokinetic (PK) and bioavailability studies [3]. | SMU-Y6 demonstrated efficacy in mouse models of acute inflammation and exhibited superior bioavailability [3]. |
| Structural Optimization & SAR | Multi-step organic synthesis; Structure-Activity Relationship (SAR) studies [2] [3]. | A 10-step synthesis of Taspine followed by side-chain modification to develop SMU-Y6 [3]. |
The evidence indicates that aporphine alkaloids represent a fertile ground for drug discovery. Future work will likely focus on:
The following protocol, adapted from a strategy developed at Genentech, Inc., is designed to demonstrate the equivalency of two validated bioanalytical methods [1] [2]. This approach is suitable for scenarios such as transferring a method between labs or changing analytical platforms.
1. Experimental Design and Sample Selection
2. Statistical Analysis and Acceptance Criteria The core of the equivalency assessment is a statistical comparison of the concentration data obtained from the two methods.
The table below summarizes how the general cross-validation protocol applies to different situations in drug development.
| Cross-Validation Scenario | Core Objective | Key Experimental Focus |
|---|---|---|
| Laboratory Transfer [1] [2] | Ensure a method performs equivalently when run in a different laboratory. | Demonstrating that the human factor, equipment, and environmental differences between labs do not affect the results. |
| Platform Change [1] [2] | Show equivalency when migrating a method to a new technology platform (e.g., from ELISA to LC-MS/MS). | Proving that the fundamental change in detection technology yields comparable concentration data. |
| Method Modifications [3] | Bridge minor updates (e.g., reagent lot change) to a previously validated assay. | Using a targeted "bridging study" to demonstrate performance equivalence before and after the change. |
The following diagram illustrates the key stages in the cross-validation process:
To create an objective comparison guide for this compound:
A robust benchmarking study compares your product's performance to reference standards. Replicate crossover designs are the gold standard for assessing bioequivalence—whether two products have similar rate and extent of absorption [1].
Common Replicate Crossover Designs:
| Design Type | Sequence & Periods | Key Feature | Primary Use |
|---|---|---|---|
| 2-Treatment, 4-Period Replicate [1] | 2 sequences, 4 periods | Each treatment (test & reference) is administered twice to each subject. | Assess average and individual bioequivalence; estimate within-subject variance. |
| 3-Treatment, 6-Period Replicate [1] | 3 sequences, 6 periods | Compares two different generics to the innovator and to each other. | Rigorously test bioequivalence between multiple products. |
| Partial Replicate [1] | 3 sequences, 3 periods | The reference product is administered more often than the test product. | Used with scaled average bioequivalence for highly variable drugs. |
Statistical Assessment of Bioequivalence: For a drug to be considered bioequivalent, its pharmacokinetic parameters (like AUC and Cmax) must fall within a predefined confidence interval (commonly 90% CI of 80.00%-125.00%) compared to the reference product [1]. Scaled average bioequivalence (SABE) may be used for highly variable drugs where within-subject variability is greater than 30% [1].
A systematic workflow is crucial for defining valid reference standards, ensuring they have consistent, well-documented activity. The process below outlines key stages for building a reliable reference list [2].
This workflow highlights that defining reference chemicals is a semi-automated, iterative process. Information on a chemical's activity for a specific molecular target and mode of action is computationally extracted from multiple public sources into a standardized database [2]. A critical manual review is then performed to verify data accuracy, as precision rates can be significantly higher in curated databases (over 82%) compared to automated literature extraction (around 39.5%) [2]. Chemicals with strong, consistent supporting evidence are finalized as reference standards.
To create clear and professional diagrams that adhere to your specifications, follow these technical guidelines.
Sample DOT Code for a Signaling Pathway:
The code below demonstrates how to implement key formatting rules, including labeldistance and color contrast.
Key Graphviz Configuration Tips:
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This compound (also spelled Aprophen) is an antimuscarinic compound. The available scientific literature describes its pharmacological activity but does not provide detailed structure-activity relationship studies.
Although not directly on this compound, significant SAR research exists on aporphine alkaloids, which are a different class of compounds. The following table summarizes key structural modifications and their observed effects on biological activity from recent studies:
| Aporphine Compound / Derivative | Key Structural Modification | Reported Biological Activity & Experimental Model | Effect of Modification |
|---|---|---|---|
| Bromo-substituted Crebanine (2b) [3] | Bromination at C-10 and C-11 positions. | Antiarrhythmic (CHCl3-induced VF in mice; BaCl2-induced arrhythmia in rats). | Markedly higher antiarrhythmic activity and lower acute toxicity (LD50 = 59.62 mg/kg in mice) compared to lead compound [3]. |
| N-methylcrebanine (2d) [3] | N-quaternization of ring B. | Antiarrhythmic (CHCl3-induced VF in mice; BaCl2-induced arrhythmia in rats). | Showed significant antiarrhythmic effect, but with high toxicity (LD50 = 6.432 mg/kg in mice) [3]. |
| Secocrebanine derivatives (1b, 1c, 1e) [3] | Opening of the N-C bond on ring B. | Antiarrhythmic (CHCl3-induced VF in mice). | Loss of antiarrhythmic efficacy, indicating a closed, rigid ring B is critical for activity [3]. |
| SMU-Y6 (Taspine derivative) [4] | Modification of the amino side chain; retention of the lactone ring. | TLR2 Inhibitor (HEK-Blue hTLR2 cells; murine acute paw edema and colitis models). | Improved water solubility, reduced toxicity, and higher TLR2 inhibitory activity and binding affinity compared to the parent compound [4]. |
| C-1/C-3 Substituted Apomorphine Analogs (e.g., (R)-3, (S)-3) [5] | Bromine or alkyl substituents on the phenyl ring (Ring A). | Dopamine Receptor Modulation (cAMP and β-arrestin recruitment assays in vitro). | (S)-enantiomers showed biased antagonism for β-arrestin recruitment at D1 and D2 receptors, a novel finding [5]. |
The experimental data in the table above was generated using standardized biomedical research models. Here are the detailed methodologies for the key models referenced:
The following diagram illustrates the mechanism of action for SMU-Y6, a derivative of the aporphine alkaloid Taspine, which was discovered through systematic SAR studies [4].
This diagram shows how SMU-Y6 exerts its anti-inflammatory effect by specifically binding to the TLR2 receptor, which prevents the recruitment of the MyD88 adaptor protein. This, in turn, blocks the downstream NF-κB and MAPK signaling pathways, ultimately reducing the release of inflammatory cytokines, M1 macrophage polarization, and local tissue inflammation [4].